molecular formula C9H9N3O B14714171 5-Methoxy-1-phenyl-1H-1,2,3-triazole CAS No. 15212-78-9

5-Methoxy-1-phenyl-1H-1,2,3-triazole

Cat. No.: B14714171
CAS No.: 15212-78-9
M. Wt: 175.19 g/mol
InChI Key: FFZOWQYRBMFFND-UHFFFAOYSA-N
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Description

5-Methoxy-1-phenyl-1H-1,2,3-triazole is a heterocyclic compound that belongs to the class of triazoles. Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms. This specific compound is characterized by the presence of a methoxy group (-OCH₃) attached to the phenyl ring, which is bonded to the triazole ring. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-1-phenyl-1H-1,2,3-triazole typically involves the cycloaddition reaction between azides and alkynes, known as the Huisgen cycloaddition or “click chemistry.” This reaction is catalyzed by copper(I) salts and proceeds under mild conditions to yield the triazole ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-1-phenyl-1H-1,2,3-triazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-Methoxy-1-phenyl-1H-1,2,3-triazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Methoxy-1-phenyl-1H-1,2,3-triazole involves its interaction with various molecular targets, including enzymes and receptors. The triazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, leading to inhibition of enzyme activity. This compound can also interact with DNA and RNA, affecting their function and stability .

Comparison with Similar Compounds

Similar Compounds

  • 5-Methoxy-3-phenyl-1H-1,2,4-triazole
  • 1-Phenyl-1H-1,2,3-triazole
  • 1-Benzyl-1H-1,2,3-triazole

Uniqueness

5-Methoxy-1-phenyl-1H-1,2,3-triazole is unique due to the presence of the methoxy group, which enhances its solubility and ability to interact with biological targets. This structural feature distinguishes it from other triazoles and contributes to its specific biological activities .

Properties

CAS No.

15212-78-9

Molecular Formula

C9H9N3O

Molecular Weight

175.19 g/mol

IUPAC Name

5-methoxy-1-phenyltriazole

InChI

InChI=1S/C9H9N3O/c1-13-9-7-10-11-12(9)8-5-3-2-4-6-8/h2-7H,1H3

InChI Key

FFZOWQYRBMFFND-UHFFFAOYSA-N

Canonical SMILES

COC1=CN=NN1C2=CC=CC=C2

Origin of Product

United States

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